NBD-FTY720 phenoxy (hydrochloride)
Description
Contextualization within Sphingolipid Signaling Research
Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as critical signaling molecules involved in a wide array of cellular processes. Key bioactive sphingolipids include ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P), which collectively regulate events such as cell proliferation, apoptosis, and migration. nih.govthermofisher.com The intricate balance and metabolism of these lipids are fundamental to cellular function.
The parent compound, FTY720 (fingolimod), is a well-established modulator of the sphingolipid signaling pathway. nih.govnih.gov FTY720 itself is a prodrug that, once inside the body, is phosphorylated by sphingosine kinases (specifically SphK1 and SphK2) to form FTY720-phosphate. caymanchem.comtargetmol.comnih.gov This phosphorylated active form bears a structural resemblance to the natural signaling lipid S1P. nih.govnih.gov
FTY720-phosphate functions as a high-affinity agonist at four of the five known S1P receptors (S1P₁₋₅). nih.gov Its primary mechanism involves binding to the S1P₁ receptor on lymphocytes, which initially activates the receptor but subsequently leads to its internalization and degradation. nih.govnih.gov This process renders the lymphocytes unresponsive to the S1P gradients that normally guide their exit from lymph nodes into the bloodstream, effectively sequestering them and producing an immunomodulatory effect. nih.gov NBD-FTY720 phenoxy (hydrochloride) serves as a crucial tool for dissecting these complex interactions, allowing researchers to track the compound's journey from uptake and metabolic activation to its ultimate engagement with S1P receptors. caymanchem.comnih.gov
Rationale for Fluorescent Labeling in Mechanistic Investigations
Investigating the trafficking and localization of lipids and lipid-like molecules within cells presents a significant challenge because, unlike proteins, they are not genetically encoded and thus cannot be tagged with fluorescent proteins like GFP. nih.gov The use of fluorescently labeled analogs, such as NBD-FTY720 phenoxy (hydrochloride), provides a direct method to overcome this obstacle. thermofisher.comnih.gov By attaching a fluorophore like NBD, researchers can employ powerful imaging techniques, most notably fluorescence microscopy, to visualize the probe's distribution and movement within live or fixed cells in real-time. nih.govresearchgate.net
This approach enables detailed mechanistic studies, including:
Cellular Uptake and Distribution: Observing how the compound enters cells and where it localizes, for instance, in the plasma membrane, Golgi apparatus, or other organelles. thermofisher.com
Metabolism: Tracking the conversion of the probe, which is possible if its metabolites retain the fluorescent tag. nih.gov
Target Engagement: Visualizing the co-localization of the probe with its molecular targets, such as sphingosine kinases or S1P receptors on the cell surface.
However, the addition of a fluorescent moiety is not without potential complications. The fluorophore itself can be nearly as large as the lipid molecule it is attached to, which may alter the probe's physicochemical properties and biological activity compared to the unlabeled parent compound. nih.govnih.gov This can potentially impact enzyme kinetics and metabolic pathways. nih.gov To address these concerns, research has focused on optimizing the design of such probes. For example, studies involving NBD-labeled FTY720 derivatives have experimented with varying the length of the spacer connecting the drug to the NBD label to identify analogs that are phosphorylated by sphingosine kinases with an efficiency comparable to that of the unlabeled drug. nih.gov Such work demonstrates the ongoing effort to develop fluorescent probes that more faithfully mimic the behavior of the native molecule, thereby providing more reliable insights into its mechanism of action. nih.gov
Properties
Molecular Formula |
C23H31N5O6 · HCl |
|---|---|
Molecular Weight |
510 |
InChI |
InChI=1S/C23H31N5O6.ClH/c24-23(15-29,16-30)12-11-17-5-7-18(8-6-17)33-14-4-2-1-3-13-25-19-9-10-20(28(31)32)22-21(19)26-34-27-22;/h5-10,25,29-30H,1-4,11-16,24H2;1H |
InChI Key |
HYXNNTOWDYHBFK-UHFFFAOYSA-N |
SMILES |
OCC(N)(CO)CCC1=CC=C(C=C1)OCCCCCCNC2=CC=C([N+]([O-])=O)C3=NON=C23.Cl |
Synonyms |
N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride |
Origin of Product |
United States |
Molecular Interactions and Receptor Pharmacology
Sphingosine-1-Phosphate Receptor Modulatory Activity
FTY720's efficacy is dependent on its phosphorylation in vivo by sphingosine (B13886) kinases, which produces FTY720-phosphate. targetmol.comcaymanchem.comnih.gov This phosphorylated form then acts as a potent agonist at four of the five known S1P receptors. nih.govnih.gov
FTY720-phosphate is a high-affinity agonist for S1P receptor subtypes S1P1, S1P3, S1P4, and S1P5. nih.govnih.gov It does not, however, interact significantly with the S1P2 receptor subtype. nih.govnih.gov The interaction with these receptors, particularly S1P1 on lymphocytes, is central to the immunomodulatory effects of FTY720. nih.govnih.gov The binding of FTY720-phosphate to these receptors initiates a cascade of downstream signaling events. While S1P4 is primarily found in the hematopoietic system and not in the brain, S1P1 and S1P3 are present on neuronal cells and are thought to be involved in neuroprotective effects. nih.gov
Table 1: FTY720-Phosphate Interaction with S1P Receptor Subtypes
| Receptor Subtype | Interaction | Reference |
| S1P1 | Agonist | nih.govnih.gov |
| S1P2 | No significant interaction | nih.govnih.gov |
| S1P3 | Agonist | nih.govnih.gov |
| S1P4 | Agonist | nih.govnih.gov |
| S1P5 | Agonist | nih.govnih.gov |
A key mechanism of FTY720's action is the induction of S1P receptor internalization and subsequent degradation. nih.govnih.gov Upon binding of FTY720-phosphate, the S1P1 receptor is internalized. nih.govnih.gov Unlike the internalization induced by the natural ligand S1P, which leads to receptor recycling, FTY720-phosphate-induced internalization results in the irreversible degradation of the S1P1 receptor. nih.gov This sustained downregulation of S1P1 on lymphocytes prevents their egress from secondary lymphoid organs, leading to a reduction of circulating lymphocytes. nih.govnih.gov This process is concentration-dependent and can last for days. nih.gov The prolonged internalization is attributed to the slow off-rate of FTY720-phosphate from the receptor and its metabolic stability, which allows it to repeatedly bind to internalized receptors, preventing their recycling. nih.gov
Sphingosine Kinase Activity and Modulation
Sphingosine kinases (SphK) are the enzymes responsible for the phosphorylation of sphingosine and its analogs, like FTY720, to their active phosphate (B84403) forms. nih.govnih.gov
Both Sphingosine Kinase type 1 (SphK1) and type 2 (SphK2) are capable of phosphorylating FTY720. nih.govnih.gov However, research indicates that SphK2 is significantly more efficient at this process. nih.govnih.gov Studies have shown that human SphK2 phosphorylates FTY720 approximately 30-fold more efficiently than human SphK1, due to a lower Michaelis constant (Km) of FTY720 for SphK2. nih.gov Murine SphK2 also demonstrates greater efficiency than murine SphK1a. nih.gov Consequently, SphK2 is considered the primary enzyme responsible for the in vivo phosphorylation of FTY720. nih.govduke.edu
Table 2: Comparative Efficiency of Sphingosine Kinases in FTY720 Phosphorylation
| Enzyme | Relative Efficiency | Key Findings | Reference |
| SphK1 | Lower | Can phosphorylate FTY720, but less effectively than SphK2. | nih.govnih.gov |
| SphK2 | Higher | Considered the primary kinase for in vivo FTY720 phosphorylation due to greater efficiency. | nih.govnih.govduke.edu |
In addition to being a substrate, FTY720 can also act as an inhibitor of sphingosine kinases. nih.govnih.gov FTY720 has been shown to inhibit the phosphorylation of sphingosine catalyzed by SphK2 to a greater extent than its inhibition of SphK1. nih.govduke.edu Furthermore, FTY720 and some of its analogs have been identified as inhibitors of SK1 activity, with FTY720 acting as a competitive inhibitor with respect to sphingosine. nih.gov This inhibition of SK1 can lead to the proteasomal degradation of the enzyme, a property that may contribute to the anti-cancer activities of FTY720. nih.govnih.gov
Interactions with Other Lipid Metabolic Enzymes
Beyond its primary interactions with S1P receptors and sphingosine kinases, FTY720 has been shown to influence other enzymes involved in lipid metabolism. For instance, FTY720 administration has been observed to decrease the expression of fatty acid synthase (FASN), a key enzyme in lipogenesis. nih.gov Interestingly, this effect on FASN expression does not appear to be mediated by changes in the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a major transcriptional activator of FASN. nih.gov It has also been reported that FTY720 can inhibit cytosolic phospholipase A2 activity. caymanchem.com Furthermore, FTY720 treatment has been shown to reduce the levels of various hepatic sphingolipids, including ceramides (B1148491), monohexosylceramides, and sphingomyelins. nih.gov
Cytosolic Phospholipase A2 Modulation
Research has unveiled a significant and direct interaction between FTY720, the parent compound of NBD-FTY720 phenoxy (hydrochloride), and cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory process. nih.govcaymanchem.com cPLA2 is responsible for the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the biosynthesis of eicosanoids, which are potent inflammatory mediators. medchemexpress.com
Studies have demonstrated that FTY720 can drastically inhibit the activity of recombinant cPLA2α. medchemexpress.com This inhibition is noteworthy because it occurs independently of FTY720's phosphorylation status and its well-known effects on sphingosine-1-phosphate (S1P) receptors. medchemexpress.com This direct inhibition of cPLA2α by FTY720 leads to a reduction in the production of various eicosanoids, thereby contributing to its anti-inflammatory effects. medchemexpress.com Given that NBD-FTY720 is a fluorescent analog of FTY720, it is suggested to have similar inhibitory effects on cPLA2 activity. caymanchem.comtargetmol.com
Table 1: Research Findings on FTY720 and cPLA2 Modulation
| Finding | Description | Reference |
| Direct Inhibition | FTY720 directly and significantly inhibits the enzymatic activity of recombinant cPLA2α. | medchemexpress.com |
| Independence from Phosphorylation | The inhibition of cPLA2 by FTY720 does not require the compound to be phosphorylated. | medchemexpress.com |
| S1P Receptor Independence | The modulatory effect on cPLA2 is not mediated through sphingosine-1-phosphate receptors. | medchemexpress.com |
| Reduced Arachidonic Acid Release | By inhibiting cPLA2, FTY720 reduces the release of arachidonic acid, the precursor to eicosanoids. | medchemexpress.com |
Sphingolipid Rheostat Dynamics
The sphingolipid rheostat refers to the tightly regulated balance between the levels of key sphingolipid metabolites—ceramide, sphingosine, and sphingosine-1-phosphate (S1P)—which dictates cell fate decisions such as proliferation, survival, and apoptosis. nih.gov FTY720, and by extension its analog NBD-FTY720 phenoxy (hydrochloride), exerts a complex and multifaceted influence on this delicate balance. nih.gov
One of the primary mechanisms by which FTY720 impacts the sphingolipid rheostat is through its phosphorylation by sphingosine kinase 2 (SphK2). nih.gov This phosphorylation event converts FTY720 into FTY720-phosphate, a potent agonist of four out of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5). nih.gov The interaction of FTY720-phosphate with these receptors, particularly S1PR1, leads to their internalization and degradation, effectively antagonizing the natural signaling of S1P. nih.gov
Furthermore, research has revealed that FTY720 can directly inhibit ceramide synthases. nih.govnih.gov This inhibition leads to a decrease in the cellular levels of ceramides and a corresponding increase in dihydrosphingosine and its phosphorylated form, dihydrosphingosine 1-phosphate (DHS1P). nih.govnih.gov By altering the levels of these critical signaling lipids, FTY720 can shift the sphingolipid rheostat away from the pro-apoptotic signals often associated with ceramide accumulation.
There is also evidence to suggest that FTY720 and its analogs can act as inhibitors of sphingosine kinase 1 (SphK1). nih.govnih.gov Inhibition of SphK1 would further contribute to a decrease in S1P levels and an increase in sphingosine and potentially ceramide, adding another layer of complexity to its modulation of the sphingolipid rheostat.
Table 2: Influence of FTY720 on Sphingolipid Metabolism
| Interaction | Effect | Key Enzymes/Metabolites Involved | Reference |
| Phosphorylation | Becomes a potent S1P receptor agonist (as FTY720-phosphate), leading to receptor internalization. | Sphingosine Kinase 2 (SphK2), Sphingosine-1-Phosphate (S1P) Receptors | nih.gov |
| Ceramide Synthase Inhibition | Decreases cellular levels of ceramides and increases levels of dihydrosphingosine and dihydrosphingosine 1-phosphate (DHS1P). | Ceramide Synthases, Dihydrosphingosine, DHS1P | nih.govnih.gov |
| Sphingosine Kinase 1 Inhibition | Reduces the conversion of sphingosine to S1P, potentially increasing ceramide levels. | Sphingosine Kinase 1 (SphK1), Sphingosine, S1P | nih.govnih.gov |
Cellular and Subcellular Localization Dynamics
Fluorescent Imaging Applications for Intracellular Tracking
As a fluorescent analog, NBD-FTY720 phenoxy (hydrochloride) is a powerful tool for intracellular tracking studies. The NBD group provides the molecule with fluorescent properties, allowing its localization and movement to be observed using fluorescence microscopy techniques. This is crucial for understanding how the compound is taken up by cells, where it accumulates, and how it interacts with different cellular structures.
The parent compound, FTY720, is known to be phosphorylated in vivo by sphingosine (B13886) kinases, and the resulting FTY720-phosphate is the primary active metabolite. targetmol.comcaymanchem.com NBD-FTY720 phenoxy (hydrochloride) is designed to retain the essential structural features of FTY720, including the hydroxyl methyl side chain that is the target for phosphorylation. targetmol.comcaymanchem.com This suggests that it can be similarly processed within the cell, allowing it to be used as a fluorescent proxy to study the trafficking of the phosphorylated, active form of FTY720.
Table 1: Spectral Properties of NBD-FTY720 phenoxy (hydrochloride)
| Property | Value |
| Excitation Wavelength | 468 nm |
| Emission Wavelength | 540 nm (in methanol) |
Note: Spectral properties can vary depending on the solvent and local environment.
Membrane Association and Transporter Interactions
The interaction of NBD-FTY720 phenoxy (hydrochloride) with the cell membrane and its associated transport proteins is a key aspect of its cellular journey. These interactions govern its entry into the cell and its subsequent distribution.
Research on the parent compound, FTY720, has demonstrated its ability to modulate the activity of certain ATP-binding cassette (ABC) transporters. Specifically, FTY720 has been shown to enhance the activity of the multidrug transporter ABCB1 (also known as P-glycoprotein) and the leukotriene C4 transporter ABCC1. targetmol.comcaymanchem.comglpbio.com These transporters are involved in the efflux of various molecules from cells and play a significant role in multidrug resistance in cancer. The interaction of FTY720 with these transporters suggests a potential mechanism by which it could influence the cellular concentration of other drugs. Given its structural similarity, NBD-FTY720 phenoxy (hydrochloride) is a valuable tool for investigating the specifics of this modulation through direct visualization.
The cellular uptake of FTY720 has been shown to involve the induction of endocytosis for various membrane proteins, including nutrient transporters. nih.govnih.gov Studies on yeast and human cells have indicated that FTY720 can trigger the internalization of amino acid permeases. nih.govnih.gov This process is linked to the inhibition of the TORC1 kinase complex, which in turn leads to the ubiquitination and subsequent endocytosis of these transporters. nih.govnih.gov As a fluorescent analog, NBD-FTY720 phenoxy (hydrochloride) can be employed to visually track these endocytic events, providing a clearer picture of the initial steps of its cellular entry and its impact on membrane protein dynamics.
Subcellular Compartmentalization and Trafficking
Once inside the cell, NBD-FTY720 phenoxy (hydrochloride) is expected to undergo trafficking to various subcellular compartments, mirroring the journey of its parent compound. The study of its distribution is critical for understanding its full range of biological effects.
The trafficking of FTY720 has been shown to have significant consequences on cellular function, most notably in the immune system. FTY720 modulates the trafficking of lymphocytes, causing their sequestration in lymph nodes and preventing them from reaching sites of inflammation. nih.govnih.gov It has also been shown to affect the trafficking of dendritic cells. nih.gov
Furthermore, derivatives of FTY720 have been developed to target specific organelles. For instance, FTY720-Mitoxy, a derivative of FTY720, has been shown to have the property of targeting mitochondria. medchemexpress.com This highlights the potential for subcellular targeting of FTY720-based compounds. The use of NBD-FTY720 phenoxy (hydrochloride) in co-localization studies with organelle-specific fluorescent markers would be instrumental in delineating the precise subcellular destinations of this class of molecules. Such studies could reveal whether the compound accumulates in the endoplasmic reticulum, Golgi apparatus, lysosomes, or mitochondria, providing further clues about its mechanisms of action.
Downstream Signaling Pathways and Biological Effects in Preclinical Models
Modulation of Key Signaling Cascades
The biological activities of NBD-FTY720 phenoxy (hydrochloride) and its parent compound are rooted in their ability to modulate several critical intracellular signaling networks. These interactions are context-dependent, varying by cell type and physiological condition, and are central to the compound's observed effects.
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
Investigations into FTY720 reveal nuanced interactions with the MAPK signaling cascade, a critical regulator of cellular stress responses, proliferation, and inflammation. In studies involving lipopolysaccharide (LPS)-activated microglia, FTY720 demonstrated a selective modulatory role by inhibiting the stress-activated p38 MAPK pathway without affecting JNK1/2 activation. In a different biological system, fission yeast, the activation of a specific calcium channel by FTY720 was found to be dependent on the Pmk1 MAPK, highlighting the pathway's role in mediating FTY720-induced calcium signaling. plos.orgnih.gov
PI3K/AKT Signaling Axis Investigations
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a central node for cell survival and proliferation, is a significant target of FTY720. The compound's effect on this axis appears to be highly dependent on the cellular context. In neuroblastoma cells, FTY720 promotes the phosphorylation of AKT, a key event in activating cell survival pathways. researchgate.net Conversely, in models of microglial activation, FTY720 has been shown to attenuate the phosphorylation of the PI3K/AKT/GSK-3β signaling cascade. nih.gov In leukemia and mantle cell lymphoma cells, FTY720 induces dephosphorylation of AKT, cutting off a critical survival signal and promoting apoptosis. nih.govnih.gov This dualistic action underscores the compound's ability to either support or inhibit cell survival by modulating the PI3K/AKT pathway in different pathological contexts.
NF-κB Pathway Modulation
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor in the inflammatory response. FTY720 has been shown to exert anti-inflammatory effects by intervening in this pathway. In a model of high glucose-induced stress in rat retinal Müller cells, FTY720 significantly curbed the production of inflammatory cytokines by inhibiting the mTOR/NF-κB signaling pathway. nih.gov Further studies have linked the phosphorylated form of FTY720 to the modulation of NF-κB activity, suggesting that its regulation of inflammatory processes is a key aspect of its mechanism of action. researchgate.net
Calcium Influx and Calcineurin Signaling
FTY720 has been demonstrated to directly influence intracellular calcium homeostasis and the downstream calcineurin signaling pathway. In studies using fission yeast as a model system, FTY720 treatment led to a concentration-dependent increase in both intracellular calcium influx and subsequent calcineurin activity. plos.orgnih.gov This effect was shown to be dependent on the influx of extracellular calcium through specific membrane channels. plos.org Cells with genetic defects in the calcineurin signaling pathway exhibited hypersensitivity to FTY720, confirming the functional link between the compound and this signaling axis. plos.orgresearchgate.net
CREB Protein Phosphorylation Dynamics
The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity and survival. In human neuroblastoma SH-SY5Y cells, treatment with FTY720 has been shown to promote the phosphorylation of CREB. researchgate.net This activation is often linked to upstream kinases such as AKT and ERK1/2, which are also modulated by FTY720. researchgate.net Phosphorylation is a key step in activating CREB, enabling it to regulate the transcription of genes involved in neuroprotection and cell survival.
Table 1: Summary of NBD-FTY720 Phenoxy (Hydrochloride) and FTY720 Interactions with Key Signaling Pathways
| Signaling Pathway | Observed Effect | Model System |
|---|---|---|
| MAPK | Negative modulation of p38 MAPK | LPS-activated microglia |
| PI3K/AKT | Decreased phosphorylation of AKT | Mantle Cell Lymphoma cells nih.govnih.gov |
| Increased phosphorylation of AKT | SH-SY5Y neuroblastoma cells researchgate.net | |
| Attenuated phosphorylation of PI3K/AKT | MPP+-treated microglia nih.gov | |
| NF-κB | Inhibition of mTOR/NF-κB signaling | Rat retinal Müller cells nih.gov |
| Calcium/Calcineurin | Increased Ca2+ influx and calcineurin activity | Fission yeast plos.orgnih.gov |
| CREB | Increased phosphorylation of CREB | SH-SY5Y neuroblastoma cells researchgate.net |
Cellular Functional Outcomes in In Vitro and Ex Vivo Systems
The modulation of the signaling cascades described above translates into significant and varied functional outcomes at the cellular level. Preclinical studies using in vitro and ex vivo models have demonstrated the compound's ability to influence cell viability, inflammation, and proliferation across a range of cell types.
In the context of cancer biology, FTY720 exhibits potent cytotoxic effects. Studies on mantle cell lymphoma and various leukemia cell lines have shown that FTY720 can induce cell death and cell cycle arrest. nih.govnih.govnih.gov Specifically, it triggers a time- and dose-dependent reduction in cell viability in primary mantle cell lymphoma cells and established cell lines. nih.govnih.gov This is accompanied by a downmodulation of Cyclin D1, leading to an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle. nih.govnih.gov Similarly, FTY720 demonstrates cytotoxic effects against hepatocellular carcinoma cells and human umbilical vein endothelial cells (HUVECs) in vitro. researchgate.net
Conversely, in neurological models, FTY720 often displays neuroprotective properties. It has been shown to significantly reduce the loss of dopaminergic neurons and suppress microglial activation in models of Parkinson's disease. nih.gov In models relevant to multiple sclerosis, FTY720's efficacy has been linked to its direct effects on central nervous system cells, including astrocytes. pnas.org Furthermore, in ex vivo cerebellar slice models, FTY720 can attenuate demyelination. nih.gov
The compound also demonstrates significant anti-inflammatory and cytoprotective effects in other systems. In retinal Müller cells exposed to high-glucose conditions, FTY720 treatment leads to a marked decrease in the production of inflammatory cytokines. nih.gov In models of neuroinflammation, FTY720 directly inhibits microglial activation and the subsequent release of pro-inflammatory mediators like IL-6, IL-1β, and TNF-α. nih.gov
Table 2: Cellular Functional Outcomes of FTY720 in Preclinical In Vitro/Ex Vivo Models
| Cell/System Type | Functional Outcome | Key Findings |
|---|---|---|
| Mantle Cell Lymphoma | Cytotoxicity, Cell Cycle Arrest | Dose-dependent cell death; downmodulation of Cyclin D1. nih.govnih.gov |
| Hepatocellular Carcinoma | Cytotoxicity, Anti-proliferative | Decreased cell proliferation in a dose-dependent manner. researchgate.net |
| Microglia | Inhibition of Activation | Suppressed production of IL-6, IL-1β, and TNF-α. nih.gov |
| Neurons | Neuroprotection | Reduced loss of dopaminergic neurons; decreased amyloid-β production. nih.govresearchgate.net |
| Retinal Müller Cells | Anti-inflammatory | Inhibited production of inflammatory cytokines. nih.gov |
| Cerebellar Slices (ex vivo) | Attenuation of Demyelination | Reduced myelin damage in a disease model. nih.gov |
Cell Migration and Chemotaxis Studies
FTY720 is well-documented for its profound effects on cell migration, particularly of lymphocytes. This activity is central to its immunosuppressive function. nih.govnih.gov By acting on S1P receptors, FTY720 modulates lymphocyte trafficking, leading to their sequestration in secondary lymphoid organs and preventing their migration to sites of inflammation or target organs. nih.govnih.gov
In preclinical models of hypertensive nephropathy, FTY720 was shown to selectively reduce the infiltration of lymphocytes into the kidneys. nih.gov This effect was associated with a significant reduction in renal fibrosis and inflammation, highlighting the role of lymphocyte migration in disease progression. nih.gov Similarly, in models of graft-versus-host disease (GvHD), FTY720 treatment suppressed the migration of pathogenic T cells to target organs such as the skin and intestines, thereby reducing inflammation and tissue damage. nih.gov Studies have also demonstrated that FTY720 can inhibit the migration of dendritic cells to local lymph nodes, a key process in the initiation of autoimmune responses. nih.gov
The mechanism involves the downregulation of S1P receptors on lymphocytes, which renders them unresponsive to the S1P gradient that normally guides their exit from lymph nodes. nih.gov This leads to a marked reduction in circulating lymphocytes. nih.gov
Table 1: Summary of FTY720 Effects on Cell Migration in Preclinical Models
| Model System | Cell Type | Key Findings |
|---|---|---|
| Hypertensive Nephropathy (Rat) | Lymphocytes | Reduced renal lymphocyte infiltration by 63%; impeded tubulointerstitial and glomerular matrix protein accumulation. nih.gov |
| Graft-versus-Host Disease (Mouse) | T Lymphocytes | Blocked migration of pathogenic T cells to target organs; reduced skin and intestinal inflammation. nih.gov |
Proliferation and Apoptosis Mechanisms
Beyond its effects on cell migration, FTY720 has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines, largely independent of S1P receptor modulation. nih.govnih.gov
FTY720 has been shown to induce apoptosis in human renal cancer cells that are resistant to conventional chemotherapy agents like cisplatin. nih.gov The molecular mechanism in these cells was identified as a Fas-independent, Bcl-associated signal transduction pathway. nih.govresearchgate.net In numerous studies, FTY720 treatment leads to the activation of caspases-3, -8, and -9, indicating involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov It also modulates the Bcl-2 family of proteins, downregulating anti-apoptotic members like Bcl-2 and Mcl-1 while upregulating pro-apoptotic ones like Bax and Bad. nih.gov
In addition to inducing cell death, FTY720 can arrest the cell cycle, typically at the G1 phase. This is achieved by modulating key cell cycle regulators, including the downregulation of cyclins D1 and E, and the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov Studies on neural stem cells have shown that FTY720 can promote their proliferation and migration in a dose-dependent manner. nih.gov
Table 2: Research Findings on FTY720-Induced Proliferation and Apoptosis
| Cell Line/Model | Effect | Mechanism |
|---|---|---|
| Human Renal Cancer (ACHN) | Apoptosis Induction | Mediated by a Fas-independent, Bcl-associated pathway. nih.govresearchgate.net |
| Various Cancer Cell Lines | Apoptosis Induction | Activation of caspases-3, -8, and -9; modulation of Bcl-2 family proteins. nih.gov |
| Various Cancer Cell Lines | Cell Cycle Arrest (G1) | Downregulation of cyclin D1/E; upregulation of CDK inhibitors p21/p27. nih.gov |
Reactive Oxygen Species (ROS) Generation and Modulation
A significant anticancer mechanism of FTY720 involves the induction of reactive oxygen species (ROS) and subsequent oxidative stress, leading to apoptosis. nih.gov This action is generally considered to be independent of its effects on S1P receptors. nih.govnih.gov
In various cancer cell types, FTY720 treatment leads to an increase in intracellular ROS levels. nih.govresearchgate.net This elevation of ROS is a critical upstream event that triggers cell death pathways. nih.gov For instance, in multiple myeloma and mantle cell lymphoma, FTY720-induced ROS generation has been shown to be a primary driver of apoptosis. nih.gov Chemical genomics screening has helped to identify a network of genes involved in ROS homeostasis that are affected by FTY720, revealing the compound's broad impact on cellular redox balance. nih.gov The pro-oxidant effect of FTY720 represents a therapeutic strategy, as many cancer cells have a compromised ability to manage oxidative stress compared to normal cells. nih.gov
Protein Phosphatase 2A (PP2A) Activation and Consequences
FTY720 and its analogs can exert potent anticancer effects through the activation of Protein Phosphatase 2A (PP2A), a major tumor suppressor protein that is often inactivated in various malignancies. nih.govnih.govnih.gov This mechanism of action is also independent of S1P receptor signaling and does not require the phosphorylation of FTY720. ashpublications.orgnih.gov
In acute myeloid leukemia (AML) and Jak2-driven myeloproliferative neoplasms, PP2A is found to be inactive. nih.govashpublications.org FTY720 treatment can reactivate PP2A by disrupting the inhibitory interaction between PP2A and its endogenous inhibitor, SET. nih.govbohrium.com This restoration of PP2A activity leads to the dephosphorylation of downstream targets like AKT and ERK, which in turn inhibits cell proliferation and promotes apoptosis in cancer cells. nih.govnih.gov For example, studies in breast cancer have shown that FTY720 inhibits the expansion of cancer stem cells by activating PP2A. nih.gov The phosphorylated form of FTY720 has also been shown to enhance PP2A activity in certain contexts. researchgate.net
Table 3: Effects of FTY720 on PP2A Activation
| Cancer Type | Key Consequence of PP2A Activation | Downstream Effect |
|---|---|---|
| Acute Myeloid Leukemia (AML) | Disruption of SET-PP2A interaction. nih.govbohrium.com | Inhibition of cell proliferation, promotion of apoptosis. nih.gov |
| Breast Cancer | Upregulation of PP2A enzyme activity. nih.gov | Inhibition of breast cancer stem cell expansion. nih.gov |
Angiogenesis Research in Preclinical Contexts
FTY720 has demonstrated significant anti-angiogenic properties in several preclinical models. nih.govresearchgate.netcornell.edu Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that FTY720 potently inhibits the formation of capillary-like structures, even at very low concentrations. nih.govnih.gov It effectively abrogates the angiogenic stimulation induced by key growth factors like vascular endothelial growth factor (VEGF) and S1P itself. nih.govcornell.edu
In vivo, FTY720 treatment has been shown to inhibit tumor-associated angiogenesis, leading to reduced tumor growth and metastasis in models of melanoma and lung carcinoma. nih.govcornell.eduresearchgate.net The mechanism for this anti-angiogenic effect is linked to its functional antagonism of S1P receptors, particularly S1P1, on endothelial cells. researchgate.netnih.gov This antagonism prevents endothelial cell migration and sprouting, which are essential steps in the angiogenic process. researchgate.netnih.gov
Table 4: Summary of FTY720's Anti-Angiogenic Effects
| Model | Type of Study | Key Findings |
|---|---|---|
| HUVEC Spheroid Model | In Vitro | Strong anti-angiogenic effect, overcoming VEGF stimulation at subnanomolar concentrations. nih.gov |
| Choroidal Endothelial Cells | In Vitro | Reduced cell migration and diminished capacity for capillary morphogenesis. nih.gov |
| Lewis Lung Carcinoma (Mouse) | In Vivo | Dose-dependent inhibition of subcutaneous tumors; reduced tumor size by more than half. nih.gov |
Advanced Methodologies and Research Applications of Nbd Fty720 Phenoxy Hydrochloride
Spectroscopic and Imaging Techniques
The NBD moiety of NBD-FTY720 phenoxy (hydrochloride) allows its detection and quantification through fluorescence-based methods, providing critical insights into its cellular behavior.
Fluorescence Microscopy and Confocal Imaging
Fluorescence microscopy is a primary application for NBD-FTY720, enabling the direct visualization of its uptake and subcellular distribution. Research on human glioma cells (U251MG) utilized NBD-FTY720 to determine its intracellular localization. mdpi.com Confocal microscopy analysis revealed that the compound predominantly accumulates within lysosomes, suggesting this organelle is a major site of sequestration. mdpi.comnih.gov This finding is critical for understanding the compound's mechanism of action, as accumulation in lysosomes can lead to lysosomal membrane permeabilization (LMP) and subsequent cell death pathways. mdpi.com
In other studies involving chondrogenic (ATDC5), fibroblast (L929), and pre-osteoblast (3T3) cell lines, confocal microscopy visually confirmed that both free and liposomal formulations of NBD-FTY720 are taken up by cells. dovepress.com The fluorescence was observed within the cell cytoplasm, surrounding the non-fluorescent nuclei, confirming intracellular access. dovepress.com These imaging techniques are instrumental in comparing the delivery efficiency of different formulations and understanding where the compound resides within the cell to exert its effects.
Flow Cytometry for Quantitative Cellular Studies
Flow cytometry provides a robust method for the high-throughput, quantitative analysis of cellular uptake of NBD-FTY720. By measuring the fluorescence intensity of individual cells in a large population, researchers can precisely quantify the extent and rate of internalization. nih.gov
A comparative study using ATDC5, L929, and 3T3 cells demonstrated the power of this technique. nih.gov The uptake of free NBD-FTY720 was compared against a liposomal formulation. Flow cytometry data, presented as both the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), revealed that liposomal delivery resulted in substantially higher and more prolonged intracellular accumulation of NBD-FTY720 compared to the free compound in some cases. nih.gov This quantitative data is crucial for optimizing drug delivery systems and correlates directly with the observed biological activity of the different formulations. nih.gov
Spectrophotometric Analysis in Binding Assays
While specific binding affinity studies using spectrophotometry are not widely detailed in available literature, the principle relies on the environmentally sensitive nature of the NBD fluorophore. The fluorescence quantum yield and emission wavelength of NBD are highly dependent on the polarity of its local environment. medchemexpress.com When NBD-FTY720 binds to a target protein, such as a receptor or enzyme, it often enters a more hydrophobic pocket. This change in the microenvironment can lead to a significant increase in fluorescence intensity and a blue-shift in the emission maximum.
This phenomenon can be exploited in a binding assay. By titrating a constant concentration of NBD-FTY720 with increasing concentrations of a target protein and measuring the corresponding change in fluorescence using a spectrofluorometer, a saturation curve can be generated. From this curve, key binding parameters such as the dissociation constant (Kd) can be calculated, providing quantitative data on binding affinity.
Biochemical and Molecular Approaches
Beyond cellular imaging, NBD-FTY720 phenoxy (hydrochloride) is a valuable tool in biochemical assays to probe the molecular mechanisms of its parent compound, FTY720.
Receptor Binding Assays
The therapeutic effects of FTY720 are mediated by its phosphorylated form, FTY720-phosphate (FTY720-P), which acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. dovepress.comnih.gov NBD-FTY720, which can be phosphorylated in a similar manner, is therefore an important probe for studying these interactions. FTY720-P binds with high affinity to S1P₁, S1P₃, S1P₄, and S1P₅, but not S1P₂. nih.gov
Receptor binding and activation are typically quantified using functional assays, such as measuring G-protein coupling or downstream signaling events like calcium mobilization. nih.gov In these assays, the effective concentration (EC₅₀) at which FTY720-P elicits half of its maximal response is determined. These studies have revealed the high potency of the compound and have been instrumental in understanding its receptor selectivity profile. Research using chimeric receptors, where domains of S1P₁ and S1P₂ are swapped, has even pinpointed specific transmembrane and intracellular loop motifs that are essential for the selective binding and activation by FTY720-P. nih.gov
Table 2: Agonist Potency of FTY720-Phosphate at S1P Receptors
| Receptor Subtype | Reported EC₅₀ Value | Assay Type |
|---|---|---|
| S1P₁ | 0.3 - 0.6 nM | Receptor Binding/Activation |
| S1P₂ | 359 ± 69 nM (weak agonist/antagonist) | Ca²⁺ Mobilization |
| S1P₃ | ~3.0 nM | Receptor Binding/Activation |
| S1P₄ | 0.3 - 0.6 nM | Receptor Binding/Activation |
| S1P₅ | 0.3 - 0.6 nM | Receptor Binding/Activation |
Note: EC₅₀ values can vary based on the specific cell system and assay conditions used. nih.govselleckchem.com
Enzyme Activity Assays (e.g., Sphingosine (B13886) Kinase Assays)
The biological activation of FTY720 to FTY720-P is a critical step mediated by sphingosine kinases (SphK), primarily SphK2. dovepress.com Because NBD-FTY720 retains the necessary phosphorylation site, it serves as an excellent fluorescent substrate for in vitro SphK activity assays.
In such an assay, NBD-FTY720 is incubated with a source of the enzyme (e.g., recombinant SphK1 or SphK2) and ATP. The enzymatic reaction produces NBD-FTY720-phosphate. The rate of this reaction can be monitored over time by separating the phosphorylated product from the substrate using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantifying the fluorescent product. Studies have successfully used this approach to synthesize and evaluate a series of NBD-labeled FTY720 analogs, determining how modifications to the linker between the drug and the fluorophore affect the rate of phosphorylation by both SphK1 and SphK2. dovepress.com This allows for the development of optimized probes for studying kinase activity and for screening potential kinase inhibitors.
Immunoblotting for Protein Phosphorylation Analysis
Immunoblotting, or Western blotting, serves as a critical analytical technique to investigate the downstream cellular effects initiated by NBD-FTY720 phenoxy (hydrochloride). While the compound itself is a fluorescent analog, its biological activity, mirroring that of its parent compound FTY720, is presumed to depend on its phosphorylation by intracellular sphingosine kinases (SPHKs), particularly SPHK1 and SPHK2. caymanchem.comtargetmol.comnih.gov The resulting phospho-analog then interacts with sphingosine-1-phosphate (S1P) receptors, triggering a cascade of intracellular signaling events.
Researchers utilize immunoblotting to detect and quantify the changes in the phosphorylation status of key proteins within these signaling pathways. Following the treatment of cells with NBD-FTY720 phenoxy (hydrochloride), cell lysates are prepared and subjected to polyacrylamide gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific to the phosphorylated forms of target proteins.
For instance, since S1P receptor activation is known to involve signaling through pathways like PI3K/Akt and MAPK/ERK, immunoblotting can be employed to assess the phosphorylation levels of Akt, ERK, and other pathway components. By comparing the intensity of the phosphorylation signal in treated versus untreated cells, researchers can elucidate the specific signaling cascades modulated by the compound. This methodology provides crucial insights into the functional consequences of receptor engagement by the phosphorylated form of NBD-FTY720 phenoxy (hydrochloride) and helps to map its mechanism of action at the molecular level.
Synthetic Strategies and Analog Development
The development of analogs of bioactive molecules like FTY720 is a cornerstone of medicinal chemistry and chemical biology research. medchemexpress.com The creation of probes such as NBD-FTY720 phenoxy (hydrochloride) allows for a deeper investigation of the parent drug's mechanism of action, cellular uptake, and subcellular localization. caymanchem.commedchemexpress.com These synthetic endeavors are guided by the need to append a reporter moiety, such as a fluorophore, without abolishing the core biological activity of the pharmacophore.
The design of NBD-FTY720 phenoxy (hydrochloride) is a strategic process aimed at creating a fluorescent research tool that retains the essential biological properties of FTY720. The core principle is to attach a fluorescent tag, in this case, a 7-nitro-2,1,3-benzoxadiazole (NBD) group, to the FTY720 scaffold.
The synthesis involves a multi-step process where a linker arm is typically used to connect the fluorophore to the parent molecule. The formal name, 2-amino-2-[2-[4-[[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexyl]oxy]phenyl]ethyl]-1,3-propanediol, monohydrochloride, reveals the structure: an NBD molecule is attached via a six-carbon (hexyl) chain to the phenolic oxygen of a FTY720-like structure. caymanchem.com This linker serves to distance the bulky NBD group from the FTY720 core, minimizing potential steric hindrance that could interfere with its biological interactions.
Crucially, the design preserves the 2-amino-1,3-propanediol (B45262) headgroup of FTY720. caymanchem.com This moiety is the known site of phosphorylation by sphingosine kinases, a step required for the molecule's activity as an S1P receptor modulator. caymanchem.comnih.gov By keeping this group intact, the analog is designed to be a substrate for these kinases, allowing it to mimic the biological activation of the parent drug. caymanchem.comtargetmol.com Further analogs could be synthesized for research by varying the fluorophore to achieve different spectral properties or by altering the linker length and composition to fine-tune solubility and steric effects.
While specific, comprehensive SAR studies on NBD-FTY720 phenoxy (hydrochloride) are not extensively published, its structure allows for inferred relationships based on the well-documented SAR of FTY720. nih.govnih.govnih.gov The activity of this analog is a composite of the contributions from its three main structural components: the FTY720 pharmacophore, the linker, and the NBD fluorophore.
The primary driver of biological activity is the FTY720 core. The key SAR insights for FTY720, which are presumed to translate to its NBD-tagged analog, include:
The Propanediol Headgroup : The 2-amino-2-(hydroxymethyl)-1,3-propanediol structure is essential. The hydroxyl groups are the sites of phosphorylation by SPHK1 and, more efficiently, SPHK2, converting the molecule into its active phosphate (B84403) form. nih.gov
The introduction of the NBD-linker moiety adds further SAR considerations. The bulky and electron-withdrawing NBD group may influence the molecule's binding affinity for both the SPHKs and the S1P receptors compared to the parent FTY720. The hexyl linker is designed to be flexible and long enough to mitigate this interference, allowing the FTY720 portion to adopt a bioactive conformation.
Table 1: Structural Components and Inferred Functional Roles of NBD-FTY720 Phenoxy (Hydrochloride)
| Structural Component | Key Features | Inferred Functional Role |
| FTY720 Pharmacophore | 2-amino-1,3-propanediol headgroup | Essential substrate site for phosphorylation by Sphingosine Kinases (SPHK1/2). caymanchem.comnih.gov |
| Phenyl ring with ethyl spacer | Core scaffold that positions the headgroup and the linker for biological interactions. | |
| Linker | Hexyloxy chain | Provides a flexible spacer to separate the bulky fluorophore from the pharmacophore, aiming to preserve biological activity. |
| NBD Fluorophore | 7-nitro-2,1,3-benzoxadiazole | Provides the fluorescent signal for tracking and visualization. Its size and electronics could modulate receptor binding affinity. caymanchem.com |
NBD-FTY720 phenoxy (hydrochloride) is itself a novel research probe developed to overcome the limitations of studying its non-fluorescent parent, FTY720. caymanchem.commedchemexpress.com Its primary utility lies in its ability to be visualized within cellular systems using fluorescence microscopy.
As a research tool, it enables the investigation of several key biological questions:
Cellular Uptake and Distribution : Researchers can directly visualize the uptake of the compound into living cells and observe its subcellular localization. This can help determine if it accumulates in specific organelles, such as the endoplasmic reticulum where SPHKs are known to reside.
Enzyme-Substrate Interaction : Because its fluorescence may change upon phosphorylation or binding to proteins, it has the potential to be used in assays to monitor the activity of SPHKs.
Receptor Trafficking : The active, phosphorylated form of the probe can be used to track its binding to S1P receptors on the cell surface and subsequently monitor the process of receptor internalization and degradation, a key mechanism of FTY720's action. nih.govnih.gov
By providing a visual handle on the FTY720 molecule, NBD-FTY720 phenoxy (hydrochloride) and similar fluorescent analogs are invaluable tools for dissecting the complex cell biology of S1P signaling and pharmacology. targetmol.commedchemexpress.com
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Approaches
The integration of NBD-FTY720 phenoxy (hydrochloride) with multi-omics technologies presents a significant opportunity to build a comprehensive, system-level understanding of its mechanism of action. While the compound is known to interact with S1P receptors, its full impact on the cellular transcriptome, proteome, and metabolome is not completely understood.
High-resolution mRNA sequencing (RNA-seq) has already been employed to define the effects of the parent compound, FTY720, on microglial cells, which are key to the brain's immune response. nih.gov This transcriptomic approach successfully identified that FTY720 modulates key inflammatory genes by regulating the levels of transcription factors such as STAT1 and IRF8 at their promoter sites. nih.gov
Future studies can leverage NBD-FTY720 phenoxy (hydrochloride) in similar models. By combining its fluorescent tracking capabilities with multi-omics profiling, researchers can correlate the probe's specific subcellular location with global changes in gene and protein expression. For instance, observing the probe's accumulation in a specific organelle followed by proteomic analysis of that organelle's contents could reveal novel binding partners or affected pathways. A combined transcriptomic and proteomic analysis could elucidate how S1P receptor modulation by NBD-FTY720-phosphate translates into functional changes in cellular protein networks, offering a more complete picture than gene expression data alone.
Table 1: Potential Multi-Omics Integration Strategies
| Omics Approach | Research Question | Potential Insights | Example Application |
| Transcriptomics (RNA-seq) | How does NBD-FTY720 alter gene expression in target cells (e.g., lymphocytes, astrocytes)? | Identification of downstream signaling pathways and gene regulatory networks. nih.gov | Quantifying changes in inflammatory gene expression in microglia following treatment. nih.gov |
| Proteomics (Mass Spectrometry) | What proteins directly or indirectly interact with NBD-FTY720 or its phosphorylated form? | Discovery of novel binding partners and off-target effects. nih.gov | Pull-down assay using a modified NBD-FTY720 followed by mass spectrometry to identify interacting proteins. |
| Metabolomics/Lipidomics | How does the compound affect cellular metabolism, particularly sphingolipid pathways? | Understanding the impact on the broader metabolic network beyond S1P. | Tracking changes in the levels of sphingosine (B13886), S1P, and other related lipids after cell treatment. |
Development of Advanced In Vitro Models for Mechanistic Elucidation
To fully understand the compound's effects, particularly in complex processes like immune cell trafficking and neuro-inflammation, researchers are moving towards advanced in vitro models that better mimic human physiology. While animal models have been crucial, demonstrating that FTY720 can sequester effector-memory T cells in lymphoid tissue and prolong allograft survival, these systems are complex and may not fully translate to human biology. nih.gov
The development of sophisticated in vitro platforms, such as organ-on-a-chip systems, offers a promising alternative. For example, a "lymph node-on-a-chip" could be used to study the FTY720-mediated inhibition of lymphocyte egress—a key mechanism of the drug—in a controlled human-relevant system. nih.gov Similarly, brain organoids or co-cultures of neurons, astrocytes, and microglia could be used to investigate the neuroprotective effects of FTY720 suggested by studies showing it reduces astrogliosis. nih.gov
Using NBD-FTY720 phenoxy (hydrochloride) in these models would allow researchers to directly visualize the compound's distribution and target engagement within these complex, three-dimensional microenvironments, providing spatial and temporal information that is difficult to obtain in vivo.
Table 2: Advanced In Vitro Models for NBD-FTY720 Research
| Model System | Biological Process Studied | Advantage over Traditional 2D Culture |
| Organ-on-a-Chip (e.g., Lymph Node-on-a-Chip) | Lymphocyte trafficking and egress. nih.govnih.gov | Recreates the physiological flow and cellular architecture of lymphoid tissue. |
| 3D Brain Organoids | Neuro-inflammation and astrogliosis. nih.gov | Provides a 3D cellular context with multiple relevant cell types (neurons, astrocytes, oligodendrocytes). |
| Co-culture of Endothelial and Immune Cells | T-cell migration across endothelial barriers. | Allows for the study of cell-cell interactions in a dynamic environment. |
Novel Applications in Cellular Probe Design
The inherent fluorescence of NBD-FTY720 phenoxy (hydrochloride) makes it a natural cellular probe. Its primary application is to visualize the distribution and trafficking of an FTY720 analog within living cells. Future research will likely see this probe used in more advanced imaging and screening applications.
One emerging area is its use in high-content screening (HCS). Automated microscopy could be used to screen large libraries of small molecules, identifying compounds that alter the subcellular localization of NBD-FTY720. Such a change could indicate that the new compound interferes with the transport or binding of FTY720, potentially revealing new drugs that modulate the same pathways.
Furthermore, the application of super-resolution microscopy techniques, such as STED or PALM/STORM, could allow researchers to visualize the interaction of NBD-FTY720 with its targets, like the S1P1 receptor, at the nanoscale. nih.gov This could provide unprecedented detail on receptor clustering, internalization, and degradation, which are central to the drug's mechanism of action. nih.gov
Table 3: Advanced Applications for NBD-FTY720 as a Cellular Probe
| Technique | Research Goal | Potential Outcome |
| High-Content Screening (HCS) | Identify new molecules that modulate FTY720 pathways. | Discovery of novel therapeutic leads that affect S1P receptor trafficking or function. |
| Super-Resolution Microscopy | Visualize probe-receptor interactions at the nanoscale. | Detailed understanding of S1P receptor dynamics and internalization. nih.gov |
| Fluorescence Correlation Spectroscopy (FCS) | Measure binding kinetics and diffusion in live cells. | Quantitative data on how the probe interacts with its targets in its native environment. |
| Förster Resonance Energy Transfer (FRET) | Detect direct molecular interactions in real-time. | Confirmation of binding to specific protein targets by pairing with a fluorescently-tagged target protein. |
Elucidating Uncharacterized Molecular Targets
A compelling area of future research is the identification of molecular targets of FTY720 beyond the well-established S1P receptors. It is known that some biological effects of FTY720 are independent of S1P signaling and are facilitated by the non-phosphorylated form of the drug. nih.gov These off-target effects could be responsible for some of its therapeutic properties or side effects. For example, FTY720 has been shown to directly inhibit cytosolic phospholipase A2. caymanchem.com
NBD-FTY720 phenoxy (hydrochloride) can be a critical tool in identifying these uncharacterized targets. Affinity-based proteomics methods, where a modified version of the probe is used as "bait" to pull down its binding partners from cell lysates, could be employed. These interacting proteins can then be identified using mass spectrometry.
Additionally, related chemical probes, such as photoactivatable analogs like Azido-FTY720, could be used in parallel. medchemexpress.com These probes can be used to form a covalent bond with their targets upon UV light exposure, allowing for more robust capture and identification of even transient or low-affinity interactions. Comparing the binding partners of phosphorylated versus non-phosphorylated NBD-FTY720 could help dissect the distinct targets of each form of the drug, providing a clearer picture of its complex pharmacology.
Table 4: Methods for Identifying Novel Molecular Targets
| Method | Principle | Advantage | Potential Target Classes |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged NBD-FTY720 to "pull down" binding proteins from a cell extract for identification. | Identifies stable protein-drug interaction complexes. | Kinases, phosphatases, transport proteins. targetmol.comnih.gov |
| Photo-Affinity Labeling | A photo-reactive analog (e.g., Azido-FTY720) permanently crosslinks to its target upon UV exposure. medchemexpress.com | Captures both stable and transient interactions in a cellular context. | G protein-coupled receptors, enzymes, structural proteins. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon drug binding. | Unbiased, identifies targets in their native state without requiring probe modification. | Any protein that exhibits a stability shift upon binding. |
Q & A
Q. How should NBD-FTY720 phenoxy (hydrochloride) be stored to ensure stability in cellular assays?
NBD-FTY720 phenoxy (hydrochloride) should be stored at -20°C in a desiccated environment to prevent degradation. Prior to use, reconstitute the compound in anhydrous DMSO or a buffered solution compatible with fluorescence detection (e.g., PBS). Aliquot the stock solution to avoid freeze-thaw cycles, which may compromise fluorescence intensity or chemical integrity .
Q. What experimental protocols are recommended for tracking cellular uptake of NBD-FTY720 phenoxy (hydrochloride) using fluorescence microscopy?
- Cell Preparation : Incubate cells with NBD-FTY720 phenoxy (hydrochloride) at concentrations ranging from 10 nM to 1 µM (dose-dependent optimization required).
- Imaging : Use a confocal microscope with excitation/emission wavelengths optimized for the NBD fluorophore (typically ~470 nm excitation, ~540 nm emission). Include controls with unlabeled FTY720 to distinguish specific fluorescence signals from background autofluorescence.
- Quantification : Analyze fluorescence intensity using software like ImageJ, normalizing to cell count or protein concentration .
Q. How does the hydrochloride salt form impact solubility in aqueous buffers compared to non-salt analogs?
The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays. For example, dissolve the compound in PBS (pH 7.4) at concentrations up to 1 mM with brief sonication. Precipitation may occur in high-pH buffers; adjust pH post-dissolution if necessary. Validate solubility using dynamic light scattering (DLS) or UV-Vis spectroscopy .
Advanced Research Questions
Q. What structural modifications distinguish NBD-FTY720 phenoxy (hydrochloride) from FTY720, and how do they affect S1P receptor binding dynamics?
NBD-FTY720 incorporates a nitrobenzoxadiazole (NBD) fluorophore at the phenoxy group, which may sterically hinder interactions with S1P receptor subtypes (e.g., S1P₁ vs. S1P₃). To assess binding:
Q. How can researchers resolve contradictions in reported subcellular localization patterns of NBD-FTY720 phenoxy (hydrochloride)?
Discrepancies may arise from variations in cell lines, incubation times, or imaging settings. Standardize protocols by:
- Time-course experiments : Track fluorescence at 15-, 30-, and 60-minute intervals.
- Compartmental markers : Co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
- Inhibitor controls : Use sphingolipid transport inhibitors (e.g., myriocin) to confirm trafficking mechanisms .
Q. What analytical methods are critical for validating the purity of NBD-FTY720 phenoxy (hydrochloride) in mechanistic studies?
- HPLC-MS : Use reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (0.1% formic acid) to confirm ≥98% purity. Monitor for degradation peaks under accelerated stability testing (e.g., 40°C/75% RH for 4 weeks).
- NMR spectroscopy : Compare ¹H/¹³C spectra to reference standards to verify structural integrity.
- Fluorescence correlation spectroscopy (FCS) : Ensure fluorophore integrity by measuring brightness per particle .
Q. What controls are essential when studying NBD-FTY720 phenoxy (hydrochloride)’s role in S1P receptor internalization assays?
- Negative controls : Cells treated with non-fluorescent FTY720 or S1P receptor antagonists (e.g., W146 for S1P₁).
- Fluorescence quenching : Treat cells with trypan blue to quench extracellular fluorescence.
- Receptor knockdown : Use siRNA targeting S1P receptors to confirm signal specificity. Analyze data via flow cytometry or high-content imaging .
Data Interpretation and Troubleshooting
Q. How should researchers address low signal-to-noise ratios in live-cell imaging with NBD-FTY720 phenoxy (hydrochloride)?
- Optimize dye concentration to balance detection sensitivity and cytotoxicity (dose-response curve recommended).
- Use spectral unmixing to separate NBD fluorescence from cellular autofluorescence.
- Employ quenching-resistant mounting media for fixed-cell imaging .
Q. Why might NBD-FTY720 phenoxy (hydrochloride) exhibit divergent pharmacokinetic profiles in in vivo versus in vitro models?
- Plasma protein binding : Use equilibrium dialysis to assess compound binding to albumin or lipoproteins.
- Metabolic stability : Incubate with liver microsomes to identify metabolites via LC-MS.
- Tissue distribution studies : Combine fluorescence imaging with mass spectrometry to quantify intact compound in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
